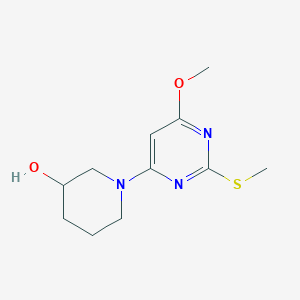

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol

Description

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxy group at the 6th position, a methylthio group at the 2nd position, and a piperidin-3-ol moiety attached to the 4th position of the pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name |

1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-16-10-6-9(12-11(13-10)17-2)14-5-3-4-8(15)7-14/h6,8,15H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAHREFGHYRVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCCC(C2)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as urea and β-ketoesters.

Introduction of Functional Groups: The methoxy and methylthio groups are introduced through nucleophilic substitution reactions using methanol and methylthiol, respectively.

Attachment of Piperidin-3-ol: The final step involves the attachment of the piperidin-3-ol moiety to the pyrimidine ring through a nucleophilic substitution reaction.

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyrimidine ring or the piperidin-3-ol moiety.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylthio groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

- Anticancer Activity

- Preliminary studies indicate that 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol exhibits cytotoxic effects against various cancer cell lines.

- Case Study:

- A study evaluated its effects on A549 lung cancer cells and MCF-7 breast cancer cells, yielding the following results:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These results suggest that the compound could serve as a lead for developing new anticancer agents.

- Anti-inflammatory Effects

- The compound has shown promise in reducing inflammatory markers, indicating potential therapeutic applications in treating inflammatory diseases.

- In Vitro Study:

- The following table summarizes the effects of the compound on TNF-alpha and IL-6 production in macrophage cell lines:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This indicates a significant reduction in pro-inflammatory cytokines, highlighting its anti-inflammatory properties.

- Antimicrobial Properties

- Some derivatives of pyrimidine compounds have demonstrated efficacy against bacterial strains, suggesting that this compound may also possess antimicrobial properties.

- Further research is needed to evaluate its effectiveness against specific pathogens.

Mechanistic Insights

The mechanism of action for 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol may involve modulation of signaling pathways associated with cell growth and survival. Inhibition of certain enzymes or receptors involved in cancer progression or inflammation is a potential area for further investigation.

Safety and Toxicity Assessment

Toxicological evaluations have indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This is crucial for its potential application in clinical settings.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol can be compared with other similar compounds, such as:

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol: This compound has a similar structure but with a different position of the hydroxyl group.

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-ol: Another similar compound with the hydroxyl group at the 2nd position of the piperidine ring.

The uniqueness of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol lies in its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.

Biological Activity

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol, with CAS number 1353958-15-2, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent studies.

- Molecular Formula : C₁₁H₁₇N₃O₂S

- Molecular Weight : 255.34 g/mol

- Structure : The compound contains a piperidine ring substituted with a pyrimidine moiety, which is known for its biological relevance.

Synthesis

The synthesis of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol has been reported in various studies, highlighting methods that involve the reaction of pyrimidine derivatives with piperidine under controlled conditions. The synthetic routes typically focus on optimizing yield and purity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol exhibit significant antitumor properties. For instance:

- Cytotoxicity : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The IC₅₀ values indicate potent activity against these cells, suggesting its potential as an anticancer agent .

- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that the compound may interact with specific protein targets involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy group at position 6 | Enhances solubility and bioavailability |

| Methylthio substitution | Influences receptor binding affinity |

| Piperidine ring | Contributes to overall stability and interaction profile |

Case Studies

- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various piperidine derivatives, including 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol, showing significant inhibition of cell growth in multiple cancer types .

- Molecular Docking Analysis : Another research focused on molecular docking simulations, revealing that this compound binds effectively to targets involved in tumorigenesis, supporting its role as a potential therapeutic agent .

Q & A

Basic: What synthetic strategies are employed for the preparation of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol, and how are reaction conditions optimized?

Answer:

The synthesis typically involves nucleophilic substitution reactions between a pyrimidine precursor (e.g., 6-methoxy-2-(methylthio)pyrimidin-4-yl chloride) and a piperidin-3-ol derivative. Key steps include:

- Coupling Reaction : Use of polar aprotic solvents (e.g., DMF or acetonitrile) under reflux (60–80°C) to facilitate nucleophilic attack by the piperidine nitrogen.

- Protection/Deprotection : The hydroxyl group on piperidin-3-ol may require protection (e.g., tert-butyldimethylsilyl ether) to prevent side reactions during coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) ensures high purity. Yield optimization involves adjusting stoichiometry (1:1.2 molar ratio of pyrimidine to piperidine) and reaction time (12–24 hours) .

Basic: What analytical techniques confirm the structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H NMR identifies characteristic signals: methoxy group (δ ~3.8 ppm), methylthio (δ ~2.5 ppm), and piperidine protons (δ ~3.0–4.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 285.1085 for C₁₁H₁₇N₃O₂S) .

- X-ray Crystallography : SHELX refinement resolves bond angles and torsional strain in the piperidine ring .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

Answer:

- Pyrimidine Ring Modifications : Replacing methoxy with ethoxy or halogens (e.g., Cl, Br) alters electron density, impacting binding to targets like kinases. Methylthio substitution with sulfonyl improves solubility but may reduce membrane permeability .

- Piperidine Optimization : Introducing methyl groups at C2 or C4 of the piperidine ring enhances conformational rigidity, potentially improving target affinity. Stereochemical inversion (3R vs. 3S) significantly affects activity in analogs .

- Computational Validation : Docking studies (AutoDock Vina) predict interactions with enzyme active sites, validated by in vitro IC₅₀ assays .

Advanced: How can researchers resolve discrepancies between theoretical and experimental NMR data?

Answer:

- Dynamic Effects : Tautomerism or rotational barriers (e.g., hindered rotation of methylthio group) cause splitting in experimental spectra. Variable-temperature NMR (VT-NMR) clarifies dynamic processes .

- DFT Calculations : B3LYP/6-31G* simulations model solvent effects (e.g., DMSO dielectric constant) to align theoretical and observed shifts. Discrepancies >0.5 ppm suggest misassignment or impurities .

- Cross-Referencing : Compare with structurally similar compounds (e.g., 4-(4-methoxyphenyl)pyrimidin-2-ol) to identify systematic errors in prediction algorithms .

Basic: What physicochemical properties influence experimental design?

Answer:

- Solubility : Limited aqueous solubility (<1 mg/mL at pH 7.4) necessitates DMSO stock solutions (10 mM) for biological assays. Co-solvents like PEG-400 enhance solubility in vivo .

- logP : Experimental logP ~2.1 indicates moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted studies .

- Stability : Hydrolytic degradation of the methylthio group occurs under acidic conditions (pH <4), requiring storage at -20°C in anhydrous DMSO .

Advanced: How can computational modeling predict metabolic pathways?

Answer:

- Phase I Metabolism : MetaSite predicts oxidation at the methylthio group (→ sulfoxide) and O-demethylation of the methoxy substituent. CYP3A4/2D6 isoforms are likely involved .

- Toxicity Profiling : Derek Nexus identifies structural alerts (e.g., thioether→sulfoxide conversion) linked to hepatotoxicity. In vitro microsomal assays validate metabolic stability .

- Metabolite Identification : LC-HRMS tracks deuterium-labeled analogs to confirm predicted glucuronidation sites (e.g., piperidine hydroxyl) .

Basic: What are the recommended storage and handling protocols?

Answer:

- Storage : Store at -20°C in sealed, moisture-free vials. Lyophilization extends stability for long-term storage .

- Handling : Use inert atmosphere (N₂/Ar) during synthesis to prevent oxidation of the methylthio group. Avoid prolonged exposure to light to prevent photodegradation .

Advanced: How can crystallographic data resolve stereochemical uncertainties?

Answer:

- SHELX Refinement : SHELXL refines occupancy ratios for disordered methoxy/methylthio groups. Anisotropic displacement parameters validate piperidine ring puckering .

- Twinned Data Analysis : For challenging crystals (e.g., pseudo-merohedral twinning), SHELXD/SHELXE resolve phases via dual-space methods, validated by R-factor convergence (<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.